molecular formula C10H12N2O2 B13180446 Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Cat. No.: B13180446
M. Wt: 192.21 g/mol
InChI Key: ACEJDLXYOHQLRR-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate (CAS 1784545-15-8) is a high-value chemical building block in pharmaceutical research and development. This compound features a tetrahydronaphthyridine core, a privileged scaffold in medicinal chemistry known for its versatility in constructing biologically active molecules . The molecular formula is C10H12N2O2, with a molecular weight of 192.21 g/mol . The methyl ester functional group provides a handle for further synthetic modifications, making it a key intermediate for the synthesis of more complex target compounds. Research indicates that the tetrahydronaphthyridine scaffold is a significant structural motif in the development of therapeutics. For instance, it forms the core of potent inverse agonists for targets like Retinoid-related orphan receptor γt (RORγt), which is a promising target for the treatment of various autoimmune diseases . Furthermore, structurally related 5,6,7,8-tetrahydro-2,6-naphthyridine derivatives are being actively investigated in oncology research for their potential as KRAS inhibitors . This highlights the compound's relevance in cutting-edge drug discovery programs targeting challenging disease mechanisms. As supplied, this product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-4-7-2-3-11-5-8(7)9/h4,6,11H,2-3,5H2,1H3

InChI Key

ACEJDLXYOHQLRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCC2=CN=C1

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Enantioselective Transfer Hydrogenation

A pivotal step in the modern synthesis involves the enantioselective reduction of dihydronaphthyridine intermediates, which establishes the stereochemistry essential for biological activity.

  • Catalyst : Ruthenium-based catalysts, notably catalyst 30 , have demonstrated high enantioselectivity.
  • Reaction conditions : Transfer hydrogenation in ethanol with formic acid as the reductant at room temperature.
  • Outcome : Achieves high enantiomeric excess (up to 82.7%) and excellent conversion rates, as summarized in Table 2.

Table 2. High-Throughput Catalyst Screening for Asymmetric Reduction

Entry Reductant Catalyst Conditions Conversion (%) Enantiomeric Excess (%)
4 HCOOH Catalyst 30 rt, Et3N 89.1 82.7

(Source: Research article).

Vinylation of Chloropyridine Using Ethylene Gas

The introduction of the vinyl group is crucial for subsequent cyclization:

  • Method : Heck-type vinylation using ethylene gas, which is atom-economical and scalable.
  • Catalyst system : DPEphos ligand with palladium chloride, optimized through high-throughput screening.
  • Reaction conditions : Conducted in dimethylformamide at elevated temperatures under ethylene atmosphere.
  • Yield : Achieved up to 94.5% conversion, demonstrating efficiency and potential for large-scale synthesis (see Table 1).

Table 1. Ligand Screening for Vinylation of Compound 23

Entry Catalyst System Conversion (%)
6 PdCl2 with DPEphos 94.5

(Source: Research article).

Tandem Hydroamination and Ring Closure

  • Process : Heating vinylpyridine derivatives in ammonia/methanol induces intramolecular cyclization to form dihydronaphthyridine 17 .
  • Oxidation control : Minor oxidation to aromatic byproduct 26 occurs but can be managed via aqueous workup.
  • Significance : This tandem process simplifies the synthesis by combining multiple transformations into a single operation.

Final Coupling and Deprotection

  • Amide formation : Coupling of the chiral tetrahydronaphthyridine core with haloindane derivatives yields precursors for the final compound.
  • Deprotection : Boc and tert-butyl ester groups are removed under mild conditions, completing the synthesis.

Synthesis Route Summary

Step Description Key Reagents Yield / Efficiency Notes
1 Preparation of pyridinyl-2-oxoacetamide Cyanation, bromide hydration Good yields Route B preferred for scale-up
2 Vinylation Ethylene gas, Pd/DPEphos Up to 94.5% Atom-economical, scalable
3 Hydroamination & ring closure NH3 in MeOH High yield, manageable oxidation Tandem process
4 Asymmetric reduction Ruthenium catalyst Up to 82.7% ee Critical for stereocenter
5 Coupling with haloindane Standard peptide coupling High efficiency Final precursor

Research Findings and Innovations

  • The novel synthesis avoids chromatography and distillation, favoring crystallization and straightforward purification, making it suitable for industrial production.
  • The asymmetric transfer hydrogenation step is pivotal, offering high stereoselectivity and scalability.
  • Ethylene gas vinylation represents an atom-economical alternative to traditional vinyl sources, reducing waste and cost.
  • Tandem hydroamination and cyclization streamline the process, reducing steps and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dihydro- vs. Tetrahydro-Naphthyridine Derivatives
  • 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives (): These compounds share a bicyclic core but differ in saturation (dihydro vs. tetrahydro) and substituents (ether or ketone groups vs. methyl ester). For example, 2-((3-fluorophenoxy)methyl)-6-(4-methoxybenzyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one features a dihydro ring and ether substituents, synthesized via ammonium nitrate catalysis in methanol/water with yields ranging from 28% to 76% .
Methanopterin Derivatives ():

Compounds such as 5-methyl-5,6,7,8-tetrahydro methanopterin are structurally distinct (methanopterin scaffold vs. naphthyridine) but share tetrahydro saturation. These are involved in methane metabolism, highlighting how ring saturation can influence biological function .

Catalysis and Reaction Conditions
  • Ammonium Nitrate in Methanol/Water: Used for synthesizing dihydronaphthyridinones (e.g., 76% yield for 2-((3-fluorophenoxy)methyl)-6-(4-methoxybenzyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one) .
  • Hydrogenolysis and Methylation (): Methylation of carboxyl groups (e.g., berninamycinic acid to methyl 8-methoxy-6-(1-methoxycarbonyl-2-methylthiovinyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate) demonstrates the importance of ester groups in stabilizing intermediates .
Substituent-Dependent Yields
  • Alkylation of 2-((3-fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one with methyl or isobutyl groups achieved 87% and 44% yields, respectively, under NaH/KI catalysis . This suggests steric and electronic factors significantly impact reactivity.

Spectral and Physical Properties

  • $ ^1\text{H-NMR} $ Trends : In tetrahydro-benzotriazines, methylene protons appear at δ 1.70–3.40, while methyl groups on heteroaromatic rings resonate near δ 2.5–2.9 . Similar shifts are expected for the methyl ester and tetrahydro protons in the target compound.
  • X-ray Crystallography : Confirmation of bicyclic structures (e.g., benzotriazine 5c) underscores the utility of crystallography in validating saturation patterns .

Functional Group Impact

  • Methyl Ester vs. Ether/Ketone: The methyl ester in the target compound may enhance electrophilicity at the carbonyl carbon compared to ether or ketone substituents in dihydronaphthyridinones, influencing reactivity in nucleophilic acyl substitutions.
  • Hydrogen-Bonding Capacity : The ester group’s carbonyl oxygen could participate in hydrogen bonding, a feature absent in alkyl-substituted analogs like 6-isobutyl derivatives .

Biological Activity

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : Approximately 192.22 g/mol
  • Structural Features : The compound features two fused pyridine rings and a carboxylate group, contributing to its reactivity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Studies indicate that this compound demonstrates significant antibacterial properties against various Gram-negative bacteria. For instance, it has shown moderate intrinsic antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against pathogens like E. coli and K. pneumoniae .
    • It is also being investigated for its potential to inhibit biofilm formation in bacteria such as Acinetobacter baumannii, with observed reductions in biofilm mass by up to 75% at certain concentrations .
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of naphthyridine derivatives similar to this compound. These compounds have shown cytotoxic effects in various cancer cell lines, including lung and cervical cancer cells .
    • The mechanism often involves induction of apoptosis and cell cycle arrest through pathways independent of p53 .
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor or receptor ligand. Specific studies are ongoing to elucidate its interactions with key enzymes and receptors that modulate biological pathways relevant to disease states .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound interacts with specific enzymes or receptors that are critical in various biological processes. This interaction can lead to modulation of signaling pathways involved in inflammation and cell proliferation.
  • Inhibition of Biofilm Formation : By disrupting the ability of bacteria to form biofilms, the compound enhances the efficacy of other antimicrobial agents and reduces chronic infections caused by biofilm-forming pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their notable activities:

Compound NameStructure TypeNotable Activities
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylateNaphthyridine derivativeAntimicrobial and anticancer
1,5-NaphthyridineNaphthyridine derivativeAntimicrobial and anticancer
1,6-NaphthyridineNaphthyridine derivativeKnown for anticancer properties
1,8-NaphthyridineNaphthyridine derivativeExhibits diverse biological activities

Case Studies

Several studies have investigated the efficacy of this compound:

  • Antibacterial Efficacy Study :
    • A recent study evaluated the antibacterial activity of this compound against E. coli and K. pneumoniae, reporting MIC values that suggest significant potential for therapeutic use against these pathogens .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that derivatives of naphthyridines possess cytotoxic effects on various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer cells .

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